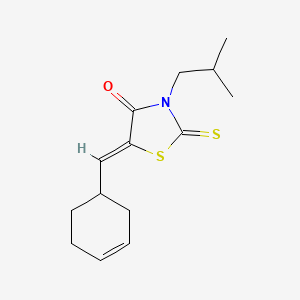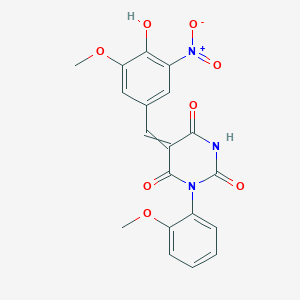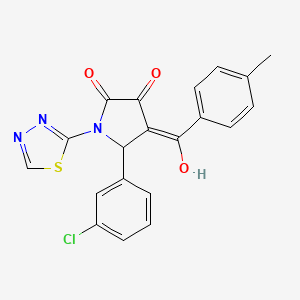
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one, also known as BFMP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways involved in inflammation, cancer, and microbial infection. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of pro-inflammatory cytokines and cell survival in response to various stimuli. This compound also modulates the MAPK/ERK signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of several enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, induction of apoptosis, and inhibition of microbial growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB signaling pathway. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and activation of caspases. Additionally, this compound exhibits potent anti-microbial activity by inhibiting the growth of various bacteria and fungi, including MRSA and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several advantages as a research tool, including its potent pharmacological properties, easy synthesis, and low toxicity. This compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial effects at relatively low concentrations, making it an attractive candidate for further research. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Additionally, this compound may exhibit some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one has significant potential as a research tool and a therapeutic agent. Several future directions for research include:
1. Further investigation of the mechanism of action of this compound, including its effects on various signaling pathways involved in inflammation, cancer, and microbial infection.
2. Development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and specificity.
3. Evaluation of the efficacy of this compound in animal models of inflammation, cancer, and microbial infection.
4. Investigation of the potential side effects of this compound and its analogs, including their effects on normal cells and tissues.
5. Development of new drug delivery systems for this compound, including nanoparticles and liposomes, to improve its bioavailability and pharmacokinetics.
Conclusion:
This compound is a promising synthetic compound that exhibits significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The synthesis of this compound is relatively simple, and it has low toxicity, making it an attractive candidate for further research. However, further investigation is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. The future directions for research include the development of novel analogs, evaluation of efficacy in animal models, investigation of side effects, and development of new drug delivery systems.
Métodos De Síntesis
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one involves the condensation reaction between 4-fluoroacetophenone, 4-methylbenzaldehyde, and 2-aminobenzoic acid in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration to yield the final product. The yield of this compound can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. Several studies have reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines and animal models. This compound has also been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound exhibits potent anti-microbial activity against a broad range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAMZJVNDSGXRO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B5907890.png)
![4'-[(4-ethoxy-3-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5907896.png)
![6-acetyl-2-[4-(dimethylamino)benzylidene]-7-methyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5907902.png)
![methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907929.png)



![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5907942.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907943.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)

![4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5907970.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907978.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
